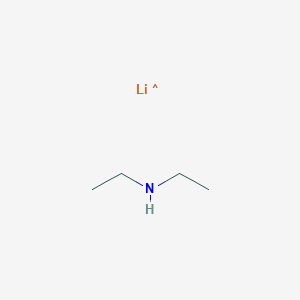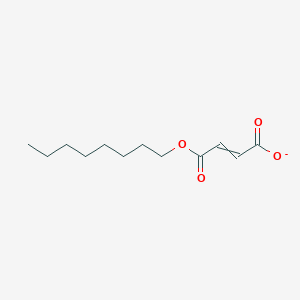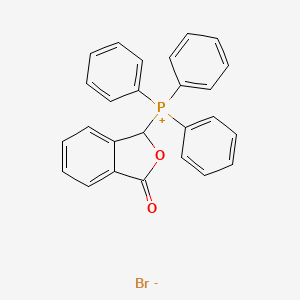
(3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a benzofuran ring fused with a phosphonium group, making it a unique entity in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide typically involves the reaction of 3-oxo-1,3-dihydro-2-benzofuran-1-yl with triphenylphosphine in the presence of a brominating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
化学反応の分析
Types of Reactions
(3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to yield simpler phosphonium derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or ethanol under ambient or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of phosphonium salts.
科学的研究の応用
Chemistry
In chemistry, (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for creating novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its role in targeting specific cellular pathways, which could lead to new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in chemical manufacturing processes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the formation of stable complexes with these targets, modulating their activity and leading to specific biological effects. The benzofuran ring may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid
- (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonic acid
- (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetate
Uniqueness
Compared to these similar compounds, (3-Oxo-1,3-dihydro-isobenzofuran-1-yl)-triphenyl-phosphonium bromide stands out due to its phosphonium group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical reagents.
特性
分子式 |
C26H20BrO2P |
|---|---|
分子量 |
475.3 g/mol |
IUPAC名 |
(3-oxo-1H-2-benzofuran-1-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H20O2P.BrH/c27-25-23-18-10-11-19-24(23)26(28-25)29(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-19,26H;1H/q+1;/p-1 |
InChIキー |
FMQQOMXEFURVKJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C(=O)O2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Indole-7-carboxamide,n-[[4-(1,1-dimethylethyl)phenyl]methyl]-2,3-dihydro-n-(2-phenylethyl)-](/img/structure/B8543370.png)

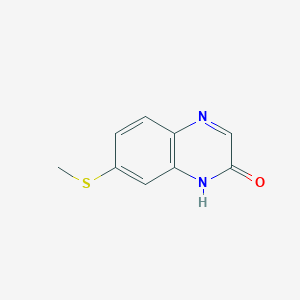
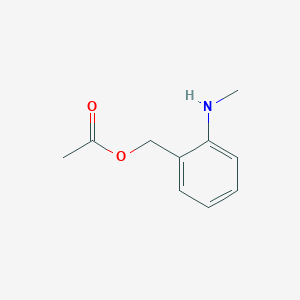


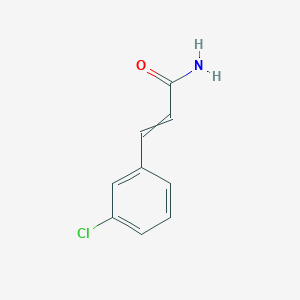
![methyl 4-chloro-6-oxo-7,8-dihydropyrido[3,4-b]pyrrolizine-7-carboxylate](/img/structure/B8543445.png)
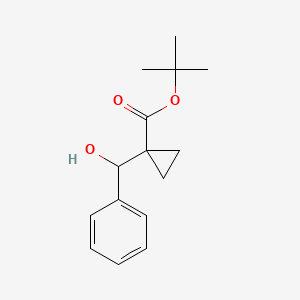
![Acetamide, N-[(dimethylamino)methylidene]-](/img/structure/B8543458.png)
![1h-Indazole-1-carboxylic acid,6-[(2-aminobenzoyl)amino]-,1,1-dimethylethyl ester](/img/structure/B8543459.png)

